Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate
Description
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a heterocyclic organic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a methyl ester group at the benzoate position and a carboxamido linker. The pyridazine ring’s 1-methyl and 6-oxo substituents contribute to its electronic and steric properties, while the methyl ester enhances lipophilicity. Its synthesis likely involves amidation and esterification steps, analogous to methods used for related compounds .
Properties
IUPAC Name |
methyl 2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-17-12(18)8-7-11(16-17)13(19)15-10-6-4-3-5-9(10)14(20)21-2/h3-8H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLUHNEUVOWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the condensation of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methyl 2-aminobenzoate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyridazine ring or the benzoate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring can form hydrogen bonds and π-π interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Quinoline-Based Methyl Benzoate Derivatives (C1–C7)
Structural Differences :
- Core Heterocycle: The target compound uses a pyridazine ring, whereas C1–C7 derivatives (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core (a fused bicyclic system with one nitrogen atom) .
- Substituents: Quinoline derivatives include piperazine linkers and aryl groups (e.g., bromophenyl, fluorophenyl), while the target compound lacks such extended substituents.
Functional Implications :
- The pyridazine ring’s electron-deficient nature may alter reactivity compared to quinoline’s aromatic system.
- Quinoline derivatives are often explored for antimicrobial or anticancer activity due to their planar structure, suggesting the target compound’s pyridazine core could offer distinct binding modes .
Sulfonylurea Herbicides (e.g., Bensulfuron Methyl Ester)
Structural Differences :
- Functional Groups: Sulfonylurea herbicides (e.g., Methyl 2-(((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) contain a sulfonylurea bridge, absent in the target compound .
- Heterocycle : These herbicides use pyrimidine rings instead of pyridazine.
Application Contrast :
Discontinued Pyridine Derivatives ()
Example : Methyl 4-(azetidin-3-yloxy)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride.
- Core Heterocycle : Pyridine (one nitrogen) vs. pyridazine (two adjacent nitrogens).
Benzamide Derivatives (e.g., N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide)
Structural Differences :
- Functional Groups : The benzamide derivative has an N,O-bidentate directing group for metal catalysis, whereas the target compound’s carboxamido group lacks such coordination sites .
- Core Structure: The benzamide is non-heterocyclic, unlike the pyridazine-based target.
Comparative Data Table
*Hypothesized based on structural features.
Key Observations
- Functional Group Role : The methyl ester group, common across compared compounds, likely improves membrane permeability but may require hydrolysis for activation in vivo.
- Synthetic Routes : Amidation and esterification strategies (as seen in , and 5) are broadly applicable to such compounds.
Biological Activity
Methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate, also known by its CAS number 74173-58-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₈N₂O₃
- Molecular Weight : 168.15 g/mol
- IUPAC Name : Methyl 1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
The structure features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine exhibit inhibitory effects against a range of bacteria and fungi.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been observed to induce apoptosis in cancer cell lines, suggesting a mechanism that may inhibit tumor growth.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| HeLa | 25 | Induces apoptosis | |
| MCF7 | 30 | Inhibits cell proliferation | |
| A549 | 20 | Cell cycle arrest |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell cycle regulation.
- Interaction with DNA/RNA : Some studies suggest that pyridazine derivatives can intercalate with DNA, leading to disruptions in replication and transcription processes.
Case Study 1: Antimicrobial Effectiveness
A study conducted on the antimicrobial effectiveness of this compound demonstrated its ability to inhibit the growth of pathogenic bacteria in vitro. The study utilized a disc diffusion method and reported significant inhibition zones for both Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Properties
In another investigation focusing on its anticancer properties, the compound was tested against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis, making it a candidate for further development as an anticancer drug.
Q & A
Basic: What experimental strategies are recommended for optimizing the synthesis of methyl 2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate?
Methodological Answer:
Synthetic optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For example, analogs synthesized via coupling reactions (e.g., amide bond formation) in ethyl acetate or DMF at 60–80°C yield higher purity products . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection. Post-synthesis, employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and validate purity via NMR (300–400 MHz in CDCl or DMSO-) and HRMS (electrospray ionization) .
Basic: How can researchers confirm the structural identity of this compound using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Use SHELX-2018 for structure solution and refinement. Collect intensity data with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Address potential twinning with the TWIN/BASF commands in SHELXL .
- Spectroscopy : Assign and NMR signals using DEPT-135 and HSQC experiments. Compare observed chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) with predicted values from computational tools like ACD/Labs.
- Visualization : Mercury CSD 4.0 can model hydrogen bonding and π-π stacking interactions from crystallographic data .
Basic: What chromatographic methods are suitable for assessing the purity of this compound?
Methodological Answer:
Reverse-phase HPLC (C18 column, 5 μm particle size) with UV detection at 254 nm is optimal. Use a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Calibrate with reference standards (e.g., USP-grade impurities) and validate method precision (RSD < 2%) . For polar byproducts, consider HILIC chromatography with a zwitterionic stationary phase.
Advanced: How should researchers address challenges in X-ray crystallographic refinement for this compound, such as disorder or poor diffraction resolution?
Methodological Answer:
- Disorder : Apply PART commands in SHELXL to model disordered regions. Use restraints (e.g., SIMU, DELU) to stabilize geometry without overfitting .
- Low-resolution data : Employ the TWIN/BASF command for twinned crystals and refine with the HKLF5 format. Cross-validate refinement with R (target < 0.25) .
- Validation : Use WinGX’s PARST and PLATON to check for missed symmetry or solvent-accessible voids .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies involving analogs of this compound?
Methodological Answer:
- Analog design : Modify the pyridazine ring (e.g., substituents at position 6) or benzoate ester group. Synthesize derivatives with halogenated or methylated aryl groups, as seen in quinoline-based analogs .
- Biological assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization (FP) assays. Correlate IC values with computed electrostatic potential maps (Mercury CSD) .
- Data analysis : Apply multivariate regression to link substituent properties (Hammett σ, LogP) with bioactivity.
Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. HRMS discrepancies)?
Methodological Answer:
- HRMS validation : Confirm molecular ion peaks ([M+H]) with isotopic pattern matching (e.g., m/z 332.1012 for CHNO). Use high-resolution instruments (Q-TOF) with < 5 ppm mass error .
- NMR artifacts : Identify solvent peaks or residual water (DMSO-: δ 2.50 ppm). For complex splitting, perform - COSY or NOESY to resolve coupling patterns.
- Cross-validation : Compare with IR (carbonyl stretches at 1700–1750 cm) and elemental analysis (±0.4% theoretical) .
Advanced: What protocols ensure stability of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via HPLC for hydrolytic decomposition (e.g., ester cleavage to carboxylic acid) .
- Light sensitivity : Store in amber vials under argon. Assess photodegradation with USP-NF light cabinet exposure (1.2 million lux-hours) .
- Lyophilization : For long-term storage, lyophilize from tert-butanol/water (10:90) to prevent amorphous-crystalline transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
